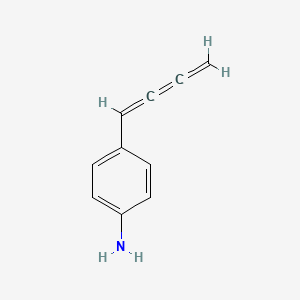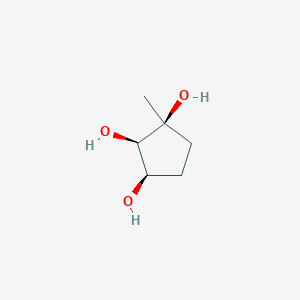
(1S,2R,3R)-1-Methylcyclopentane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,3R)-1-Methylcyclopentane-1,2,3-triol is an organic compound characterized by a cyclopentane ring with three hydroxyl groups and a methyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R)-1-Methylcyclopentane-1,2,3-triol typically involves the following steps:
Starting Material: The synthesis often begins with cyclopentane derivatives.
Hydroxylation: Introduction of hydroxyl groups can be achieved through hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the hydroxylation and methylation steps under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,3R)-1-Methylcyclopentane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: Reduction of the compound can lead to the formation of cyclopentane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentane carboxylic acid.
Reduction: Formation of cyclopentane derivatives with fewer hydroxyl groups.
Substitution: Formation of cyclopentane derivatives with halogen or other functional groups.
Applications De Recherche Scientifique
(1S,2R,3R)-1-Methylcyclopentane-1,2,3-triol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a model compound for understanding stereochemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Mécanisme D'action
The mechanism of action of (1S,2R,3R)-1-Methylcyclopentane-1,2,3-triol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R,3R)-1-Ethyl-2,3-dimethylcyclopentane: Similar in structure but with different substituents.
(1S,2R,3R)-1,2,3-Trimethylcyclopentane: Another cyclopentane derivative with three methyl groups.
Uniqueness
(1S,2R,3R)-1-Methylcyclopentane-1,2,3-triol is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a model compound for studying stereochemical effects.
Propriétés
Numéro CAS |
918403-89-1 |
|---|---|
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(1S,2R,3R)-1-methylcyclopentane-1,2,3-triol |
InChI |
InChI=1S/C6H12O3/c1-6(9)3-2-4(7)5(6)8/h4-5,7-9H,2-3H2,1H3/t4-,5-,6+/m1/s1 |
Clé InChI |
WRVWZOOJULPXAG-PBXRRBTRSA-N |
SMILES isomérique |
C[C@@]1(CC[C@H]([C@H]1O)O)O |
SMILES canonique |
CC1(CCC(C1O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14189339.png)
![N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14189342.png)
![3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one](/img/structure/B14189345.png)

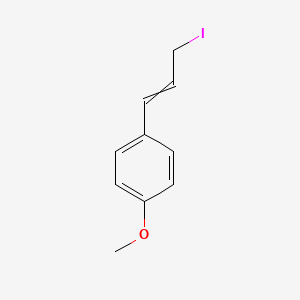
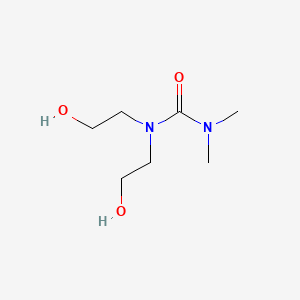
![1-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B14189367.png)
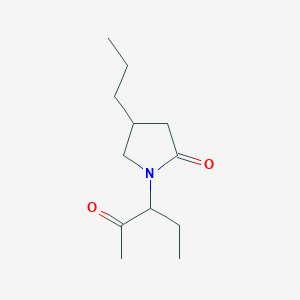
![Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate](/img/structure/B14189380.png)

![(2R)-2-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14189392.png)

![1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenoxy)ethyl]phenyl]-](/img/structure/B14189413.png)
